N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, introduction of the sulfanyl group, and subsequent functionalization to introduce the cyclopentyl and propyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also critical to ensure the process is environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Uniqueness
N-cyclopentyl-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-cyclopentyl-1-[(2,5-dimethylphenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2S/c1-4-13-31-25(34)22-12-11-19(24(33)28-21-7-5-6-8-21)15-23(22)32-26(31)29-30-27(32)35-16-20-14-17(2)9-10-18(20)3/h9-12,14-15,21H,4-8,13,16H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXLBEBRNSTNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=C(C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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